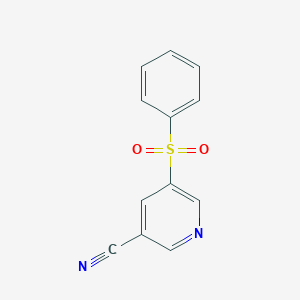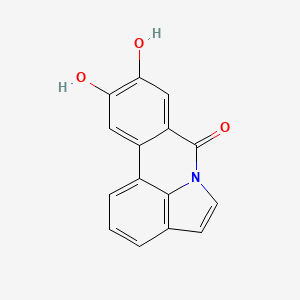![molecular formula C33H26NOP B12640034 3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one CAS No. 919083-44-6](/img/structure/B12640034.png)
3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one is an organic compound that features a phosphine group attached to an aniline moiety, which is further connected to a diphenylprop-2-en-1-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one typically involves the reaction of diphenylphosphine with an appropriate aniline derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-phosphorus bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form alcohols.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine group can donate electron density to the metal center, facilitating various catalytic transformations. Additionally, the aniline moiety can interact with biological targets through hydrogen bonding and π-π interactions, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one
- 2-Anilino-1,4-naphthoquinone derivatives
- 3-(Diphenylphosphino)-1-propylamine
Uniqueness
3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one is unique due to the presence of both a phosphine group and an aniline moiety, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a ligand in coordination chemistry and its potential biological activity make it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
919083-44-6 |
|---|---|
Formule moléculaire |
C33H26NOP |
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
3-(2-diphenylphosphanylanilino)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C33H26NOP/c35-32(27-17-7-2-8-18-27)25-31(26-15-5-1-6-16-26)34-30-23-13-14-24-33(30)36(28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-25,34H |
Clé InChI |
BJRSIPAGUPYOBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine](/img/structure/B12639954.png)
![1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium](/img/structure/B12639959.png)
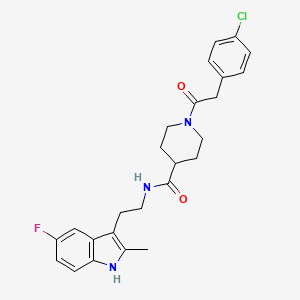
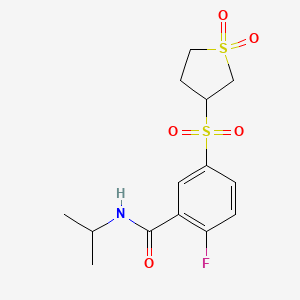
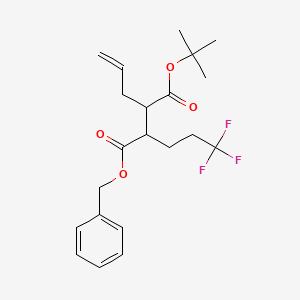
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate](/img/structure/B12639984.png)
![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
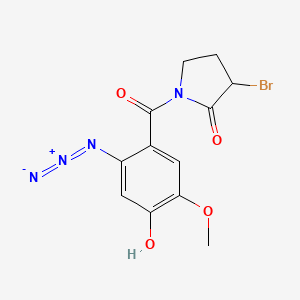
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)
